molecular formula C19H20ClN3O4S B1683582 (NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide CAS No. 93101-02-1

(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

Cat. No. B1683582
CAS RN: 93101-02-1
M. Wt: 421.9 g/mol
InChI Key: BKRSVROQVRTSND-XUTLUUPISA-N
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Description

This compound is a sulfonamide derivative with a piperidine ring and a 4-nitrophenyl group. Sulfonamides are a class of compounds widely used in medicine for their antimicrobial properties . The piperidine ring is a common feature in many bioactive compounds, including pharmaceuticals . The 4-nitrophenyl group is a nitroaromatic compound, which are often used in the synthesis of dyes, pharmaceuticals, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered piperidine ring, a sulfonyl group attached to a benzene ring, and a 4-nitrophenyl group attached to the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The sulfonyl group might undergo reactions with nucleophiles, and the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could enhance its solubility in polar solvents .

Scientific Research Applications

Pharmacological Profile and Applications

  • Lack of Opioid Activity

    Despite initial speculation about its potential as a potent opioid agonist due to structural similarities to fentanyl, studies have conclusively demonstrated that W-18 and its related compound W-15 do not exhibit detectable activity at μ, δ, κ, and nociception opioid receptors across various assays. This includes a lack of activity as allosteric modulators at these receptors, challenging the notion that W-18 could be considered a potent opioid agonist (Huang et al., 2017).

  • Activity at Other Targets

    While the compound showed no significant activity at most druggable G-protein coupled receptors (GPCRs), weak interactions were noted at sigma receptors and the peripheral benzodiazepine receptor for W-18, suggesting potential areas for further pharmacological exploration. These findings underscore the complexity of drug action and the need for comprehensive screening against a broad spectrum of biological targets (Huang et al., 2017).

Other Scientific Investigations

  • Structural and Synthetic Studies: Research efforts have also focused on the synthesis, structural characterization, and modification of compounds structurally related to (NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide. These studies aim at understanding the chemical properties, potential biological activities, and structural basis for the activity or lack thereof in various assays. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the ongoing interest in sulfonamide derivatives for therapeutic applications, including HIV-1 infection prevention (Cheng De-ju, 2015).

Future Directions

Future research could explore the potential biological activity of this compound, given the known activities of sulfonamides and piperidine derivatives . Additionally, modifications of the compound, such as the reduction of the nitro group or the introduction of other substituents, could be investigated.

properties

IUPAC Name

4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSVROQVRTSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726944
Record name 4-Chloro-N-{1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide

CAS RN

93101-02-1
Record name 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93101-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-{1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide
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(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

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